molecular formula C6H12ClN3 B1437102 (S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride CAS No. 1344933-05-6

(S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride

Cat. No. B1437102
M. Wt: 161.63 g/mol
InChI Key: KRCFGJPYGKFYQB-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

-(S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride, also known as SMPH, is a synthetic organic compound that is widely used in scientific research. It is an important tool for studying the biochemical and physiological effects of drugs and other compounds. SMPH is a chiral compound, meaning it has two different forms, with the (S) form being the most commonly used. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Structural Insights : A study detailed the synthesis and characterization of pyrazole derivatives, highlighting their structural analysis through techniques such as FT-IR, UV-visible, proton NMR spectroscopy, and X-ray crystallography. The research investigated the biological activity of these compounds against breast cancer and microbes, demonstrating their potential as pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

  • Novel Derivative Synthesis : Another study described the creation of new 4-Amino-1H-Pyrazolo[3,4-b]pyridines, showcasing the role of tin(IV) chloride in facilitating their synthesis. This research contributes to the expanding library of pyrazole-based compounds with potential for further pharmaceutical development (Hu et al., 2018).

  • Antimicrobial Activity : Research into pyrazoline and pyrazole derivatives has demonstrated significant antibacterial and antifungal effects. This investigation not only adds to our understanding of pyrazole chemistry but also explores potential new treatments for infectious diseases (Hassan, 2013).

Biological and Material Science Applications

  • Corrosion Inhibition : The effectiveness of bipyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution was studied. Findings indicate that these compounds exhibit significant protection efficiency, suggesting applications in industrial corrosion protection (Bouklah et al., 2020).

  • Antibacterial Derivatives : The synthesis and antibacterial activity of certain ethan-1-amine derivatives were explored, providing insights into their potential as novel antibacterial agents. This research underscores the importance of structural innovation in the development of new antibiotics (Prasad, 2021).

properties

IUPAC Name

(1S)-1-(1-methylpyrazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5(7)6-3-8-9(2)4-6;/h3-5H,7H2,1-2H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCFGJPYGKFYQB-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN(N=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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